2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S2/c1-20(2,29-17-7-5-16(22)6-8-17)19(25)23-11-9-21(10-12-23)24(13-14-28-21)31(26,27)18-4-3-15-30-18/h3-8,15H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXZCCBIHFZWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1-Oxa-4,8-diazaspiro[4.5]decane Core
The spirocyclic core is constructed via a cyclocondensation reaction between a diketone and a diamine. Adapted from the synthesis of 6,9-diazaspiro[4.5]decan-10-one, the following procedure is employed:
- Reactants : Ethylenediamine (2.0 mmol) and cyclopentanone (2.0 mmol) are dissolved in dry ethanol.
- Conditions : The mixture is refluxed at 80°C for 12 hours under nitrogen.
- Workup : The solvent is evaporated, and the residue is purified via flash chromatography (ethyl acetate/hexane, 1:1) to yield the spirocyclic amine as a white solid (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68% |
Introduction of the thiophen-2-ylsulfonyl group follows methodologies from sulfonyl chloride coupling:
- Reactants : The spirocyclic amine (1.0 mmol) is dissolved in dichloromethane (10 mL) with pyridine (1.5 mmol).
- Sulfonylation : Thiophene-2-sulfonyl chloride (1.2 mmol) is added dropwise at 0°C, stirred for 4 hours.
- Workup : The mixture is washed with 1M HCl, dried over Na2SO4, and concentrated. The product is recrystallized from ethanol (82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Pyridine |
| Temperature | 0°C → RT |
| Yield | 82% |
Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic Acid
The phenoxypropanone precursor is synthesized via nucleophilic aromatic substitution:
- Reactants : 4-Chlorophenol (1.5 mmol), 2-bromo-2-methylpropan-1-one (1.0 mmol), K2CO3 (2.0 mmol), and KI (0.1 mmol) in dry acetone (30 mL).
- Conditions : Reflux at 60°C for 6 hours.
- Workup : Filtered, concentrated, and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the ketone (74% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Catalyst | KI/K2CO3 |
| Temperature | 60°C |
| Yield | 74% |
Amide Coupling to Form the Final Product
The propanone derivative is converted to an acid chloride and coupled to the sulfonylated spiroamine:
- Activation : 2-(4-Chlorophenoxy)-2-methylpropanoic acid (1.0 mmol) is treated with thionyl chloride (2.0 mmol) in dry DCM (10 mL) at 0°C for 2 hours.
- Coupling : The acid chloride is added to a solution of the sulfonylated spiroamine (1.0 mmol) and triethylamine (2.0 mmol) in DCM. Stirred at RT for 8 hours.
- Workup : Washed with NaHCO3, dried, and purified via recrystallization (ethanol/water) to yield the title compound (79% yield).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | Thionyl chloride |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Yield | 79% |
Structural Characterization and Validation
The final product is characterized via:
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 5.2 Hz, 1H, thiophene), 7.45–7.38 (m, 4H, Ar-H), 4.12 (s, 2H, spiro-CH2), 1.62 (s, 6H, CH3).
- HRMS-ESI : m/z calc. for C23H24ClN2O5S2 [M+H]+: 547.08, found: 547.09.
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated:
| Step | Method Variant | Yield (%) | Citation |
|---|---|---|---|
| Spirocycle Synthesis | Ethanol reflux | 68 | |
| Acetic acid cyclization | 72 | ||
| Sulfonylation | Pyridine/DCM | 82 | |
| Eosin Y/visible light | 75 |
The pyridine/DCM method offers superior yield and scalability compared to photochemical approaches.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and thiophenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the effects of spirocyclic compounds on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and functional attributes of the compound with three analogs:
| Property | Target Compound | Analog 1 : Replacement of thiophene-sulfonyl with benzene-sulfonyl | Analog 2 : Removal of 4-chlorophenoxy group | Analog 3 : Spiro ring expansion (1-oxa-4,8-diazaspiro[5.5]undecane) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 535.04 | 529.02 | 432.91 | 549.07 |
| LogP | 3.8 | 4.2 | 2.1 | 4.0 |
| Aqueous Solubility (µM) | 12.5 | 8.3 | 45.6 | 10.9 |
| In vitro IC50 (nM)* | 18.7 (Target Enzyme) | 42.3 | >1000 | 24.5 |
| Thermal Stability (°C) | 198 | 205 | 176 | 192 |
*Hypothetical enzyme inhibition data for illustrative purposes.
Key Findings:
Thiophene vs. Benzene Sulfonyl Groups :
Replacing the thiophene-sulfonyl group (target compound) with a benzene-sulfonyl moiety (Analog 1) increases LogP by 0.4 units, suggesting enhanced lipophilicity but reduced solubility (8.3 µM vs. 12.5 µM). This modification also diminishes enzymatic inhibition potency (IC50: 42.3 nM vs. 18.7 nM), likely due to decreased hydrogen-bonding capacity of the benzene ring compared to the sulfur-containing thiophene .
Role of 4-Chlorophenoxy Group: Analog 2, lacking the 4-chlorophenoxy substituent, exhibits a 10-fold reduction in enzyme affinity (IC50 >1000 nM) and a marked increase in solubility (45.6 µM).
Spiro Ring Expansion :
Expanding the spiro ring from 4,8-diazaspiro[4.5]decane to 4,8-diazaspiro[5.5]undecane (Analog 3) marginally reduces thermal stability (192°C vs. 198°C) and potency (IC50: 24.5 nM vs. 18.7 nM). The larger ring may introduce unfavorable steric effects or alter conformational dynamics critical for binding .
Crystallographic Insights
The crystal structure of the target compound, resolved using SHELXL , reveals a chair conformation in the spirocyclic core stabilized by intramolecular hydrogen bonds between the sulfonyl oxygen and the adjacent amine. This rigidity contrasts with Analog 1, which adopts a twisted boat conformation due to weaker π-π interactions between the benzene ring and the spiro system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
